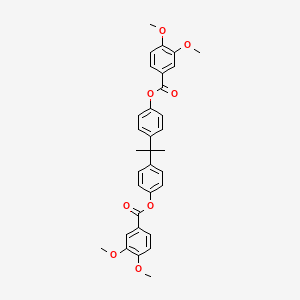

2,2-propanediyldi-4,1-phenylene bis(3,4-dimethoxybenzoate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-propanediyldi-4,1-phenylene bis(3,4-dimethoxybenzoate), also known as bisbenzocyclobutene (BCB), is a unique organic compound with an interesting chemical structure. BCB is a cyclic olefin polymer that has been widely used in various scientific research applications due to its remarkable physical and chemical properties.

Mécanisme D'action

The mechanism of action of BCB is not well understood. However, it is believed that BCB forms a cross-linked network structure upon curing, which provides excellent mechanical and thermal stability. The cross-linked structure of BCB also makes it resistant to chemical degradation, making it an ideal material for use in harsh environments.

Biochemical and Physiological Effects

There is limited information on the biochemical and physiological effects of BCB. However, studies have shown that BCB is biocompatible and does not elicit any significant immune response. BCB has been used as a biomaterial for tissue engineering applications and has shown promising results in promoting cell adhesion and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

BCB has several advantages for use in lab experiments. BCB is easy to handle and can be processed using standard microfabrication techniques. BCB is also compatible with a wide range of solvents and can be used in various chemical reactions. However, BCB has some limitations for lab experiments. BCB is relatively expensive compared to other polymers, and its curing process requires high temperatures, which can limit its use in some applications.

Orientations Futures

There are several future directions for the use of BCB. One potential application of BCB is in the development of flexible electronics. BCB's high glass transition temperature and excellent mechanical properties make it an ideal material for use in flexible electronic devices. Another potential application of BCB is in the development of drug delivery systems. BCB can be functionalized with various drug molecules and used as a carrier for targeted drug delivery. Additionally, BCB can be used in the development of biosensors for detecting various biomolecules. Overall, BCB has great potential for use in various scientific research applications, and further research is needed to explore its full capabilities.

Conclusion

In conclusion, BCB is a unique organic compound that has been widely used in various scientific research applications due to its remarkable physical and chemical properties. The synthesis method of BCB is well established, and it is relatively easy to produce BCB in large quantities. BCB has several advantages for use in lab experiments, including its ease of handling and compatibility with a wide range of solvents. However, BCB has some limitations, such as its relatively high cost and the requirement for high curing temperatures. Despite its limitations, BCB has great potential for use in various scientific research applications, and further research is needed to explore its full capabilities.

Méthodes De Synthèse

The synthesis of BCB involves the reaction of 4,4'-dihydroxybenzophenone and 3,4-dimethoxybenzyl chloride in the presence of a base catalyst. The resulting product is then subjected to a thermal cyclization process to form the final BCB compound. The synthesis method of BCB has been well established and optimized, and it is relatively easy to produce BCB in large quantities.

Applications De Recherche Scientifique

BCB has been widely used in various scientific research applications due to its unique physical and chemical properties. BCB is an excellent insulator and has a high glass transition temperature, making it suitable for use in microelectronic devices. BCB has also been used as a coating material for optical fibers and as a matrix material for carbon fiber composites. In addition, BCB has been used as a photoresist material in the fabrication of microelectromechanical systems (MEMS).

Propriétés

IUPAC Name |

[4-[2-[4-(3,4-dimethoxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32O8/c1-33(2,23-9-13-25(14-10-23)40-31(34)21-7-17-27(36-3)29(19-21)38-5)24-11-15-26(16-12-24)41-32(35)22-8-18-28(37-4)30(20-22)39-6/h7-20H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMTUFVLABFBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)

![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)

![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)

![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)

![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5136977.png)

![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)

![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)

![3-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5137014.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)